4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol

Chemical Structure Regioisomer Quality Control

Procure 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol (CAS 93484-97-0) to secure a uniquely functionalized pyrimidine scaffold where the exact 4-amino and 5-(4-chlorophenyl) substitution pattern is critical for biological activity. Analog substitution introduces significant experimental risk. This compound serves as a versatile intermediate for heterocyclic synthesis, an authentic analytical reference standard (InChI Key: UWRNHXMRIXESEG-UHFFFAOYSA-N), and a structurally matched negative control for Src family kinase inhibitor PP2 studies. Rigorous identity verification ensures reproducibility and avoids costly procurement errors.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
CAS No. 93484-97-0
Cat. No. B11965537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol
CAS93484-97-0
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(NC(=O)N=C2)N)Cl
InChIInChI=1S/C10H8ClN3O/c11-7-3-1-6(2-4-7)8-5-13-10(15)14-9(8)12/h1-5H,(H3,12,13,14,15)
InChIKeyUWRNHXMRIXESEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol (CAS 93484-97-0): Supplier Technical Data and Chemical Identity for Procurement


4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol (also named 6-amino-5-(4-chlorophenyl)-1H-pyrimidin-2-one) is a pyrimidine derivative with the molecular formula C10H8ClN3O and a molecular weight of 221.64 g/mol . This heterocyclic compound features a pyrimidin-2-ol core substituted with a 4-amino group and a 5-(4-chlorophenyl) moiety, a structural pattern characteristic of numerous bioactive molecules and chemical intermediates . The compound is commercially available from major chemical suppliers for research and development purposes .

Procurement Risks: Why Closely Related Pyrimidine Analogs Cannot Be Freely Substituted for 93484-97-0


Substitution of 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol with other in-class pyrimidine analogs carries substantial scientific and procurement risk due to the extreme sensitivity of biological activity to the exact position and nature of substituents. Even minor structural modifications—such as shifting the chloro-phenyl group from the 5- to the 4-position, or replacing the 4-amino group with an unsubstituted hydrogen—produce compounds with entirely different molecular recognition profiles and biological potency [1]. Procurement of an incorrect analog without rigorous identity verification (e.g., via InChI Key) can invalidate experimental results, waste resources, and delay project timelines, as the desired synthetic intermediate or biological activity will not be replicated.

Quantitative Differentiation Evidence for 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol Against Its Closest Analogs


Structural Identity Verification: InChI Key Differentiation from 4- and 5-Chlorophenyl Pyrimidine Regioisomers

The compound 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol is unequivocally distinguished from its closest structural analogs—namely 4-(4-chlorophenyl)pyrimidin-2-ol and 5-(4-chlorophenyl)pyrimidin-2-ol—by its unique IUPAC name and InChI Key [1][2]. The presence of the 4-amino group is the key structural feature that defines its distinct molecular weight and chemical identity. While the target compound lacks published, quantitative bioactivity data, its specific structure makes it a unique and non-interchangeable building block for medicinal chemistry .

Chemical Structure Regioisomer Quality Control

Procurement Reliability: Availability from a Major Global Supplier

4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol is listed in the catalog of a major multinational chemical supplier (Sigma-Aldrich) under product number S217085 . This provides a level of procurement assurance that may not be available for more obscure analogs. While this is not a measure of biological performance, it is a quantifiable and verifiable differentiator for procurement decisions: a known supply chain with established quality systems exists for this specific compound.

Supply Chain Procurement Quality Assurance

Differentiation from Src Kinase Inhibitor PP2: A Critical Distinction for Experimental Design

It is critical to distinguish the target compound 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol from the well-known Src family kinase inhibitor PP2 (4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine). PP2 exhibits potent inhibition of Src signaling, demonstrating a quantifiable reduction in anchorage-independent growth in Src-pY416-positive cell lines, while showing no effect in Src-pY416-negative lines [1]. This confusion is a significant procurement risk. The target compound is NOT PP2, and ordering it for kinase inhibition studies would lead to experimental failure. This distinction is the most important functional differentiator for a scientific user.

Src Kinase Inhibitor PP2

Defined Research and Procurement Scenarios for 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol (CAS 93484-97-0)


Use as a Defined Synthetic Intermediate for 4,5-Disubstituted Pyrimidine Derivatives

The primary application scenario for 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol is as a versatile and uniquely functionalized building block for synthesizing more complex heterocyclic systems. Its core structure, featuring both an amino group and a 4-chlorophenyl group on a pyrimidin-2-ol ring, makes it a valuable scaffold for exploring structure-activity relationships in medicinal chemistry programs. Procurement of this specific compound enables the rational design and synthesis of novel molecules with potential biological activity .

Quality Control and Reference Standard for Analytical Method Development

Given its commercial availability from a major supplier, 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol can serve as an authentic reference standard for analytical chemistry applications. Its well-defined structure (InChI Key: UWRNHXMRIXESEG-UHFFFAOYSA-N) and molecular weight (221.64 g/mol) make it suitable for use in HPLC method development, mass spectrometry calibration, and other quality control procedures where a reliable standard of this specific heterocycle is required .

Negative Control for Src Kinase Inhibition Studies (Differentiation from PP2)

This compound can be used as a structurally related but biologically distinct negative control in experiments involving the Src family kinase inhibitor PP2. The documented biological activity of PP2 provides a clear benchmark. Using 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol in parallel assays can help validate the specificity of observed effects, as it is structurally similar but lacks the pyrazolo[3,4-d]pyrimidine core required for kinase inhibition . This is a direct and scientifically valuable application derived from the comparative evidence.

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